

3-Chloro-2-methoxypyridine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-methoxypyridine

Cat. No.: B078714

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine has emerged as a crucial building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. [1] Its unique substitution pattern, featuring a reactive chlorine atom at the 3-position and a methoxy group at the 2-position on the pyridine ring, allows for strategic and selective functionalization. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **3-chloro-2-methoxypyridine** in the development of novel therapeutic agents.

Core Chemical Properties

The reactivity of **3-chloro-2-methoxypyridine** is primarily governed by the interplay between the electron-withdrawing chloro group and the electron-donating methoxy group on the pyridine ring. This substitution pattern makes the 3-position susceptible to various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments.

Property	Value
Molecular Formula	C ₆ H ₆ CINO
Molecular Weight	143.57 g/mol
CAS Number	13472-84-9
Appearance	Light yellow to yellow to orange clear liquid
Boiling Point	53 °C/3 mmHg
Density	1.25 g/mL

Key Synthetic Reactions and Experimental Protocols

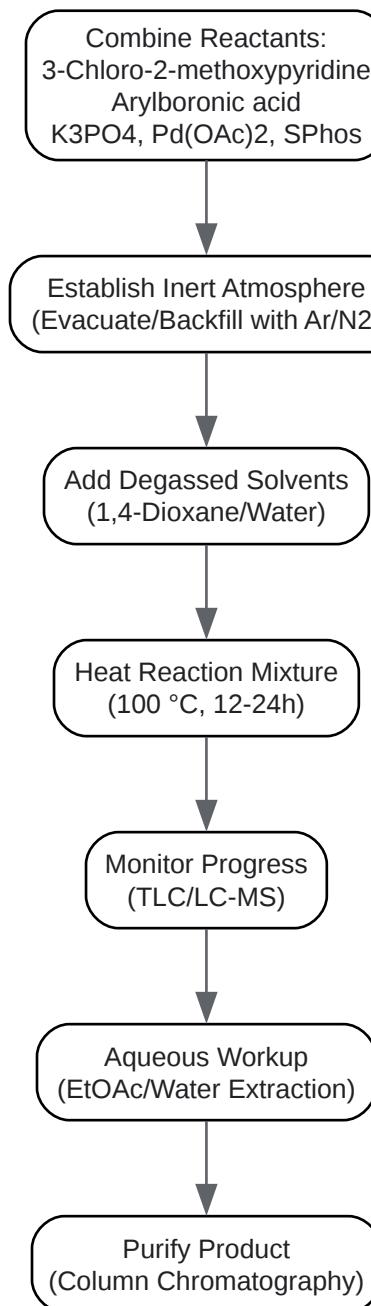
The chloro substituent at the 3-position serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery. The most pivotal of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, a common motif in many kinase inhibitors and other therapeutic agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of **3-Chloro-2-methoxypyridine**

This protocol is adapted from established methods for structurally similar chloropyridines.[\[2\]](#)


Materials:

- **3-Chloro-2-methoxypyridine** (1.0 mmol, 1 equiv.)
- Arylboronic acid (1.2 mmol, 1.2 equiv.)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%)
- SPhos (0.04 mmol, 4 mol%)
- Potassium phosphate (K_3PO_4 , 2.0 mmol, 2 equiv.)
- Degassed 1,4-dioxane
- Degassed water

Procedure:

- To an oven-dried reaction vial, add **3-chloro-2-methoxypyridine**, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
- Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
- Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the vial.
- Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

[Click to download full resolution via product page](#)

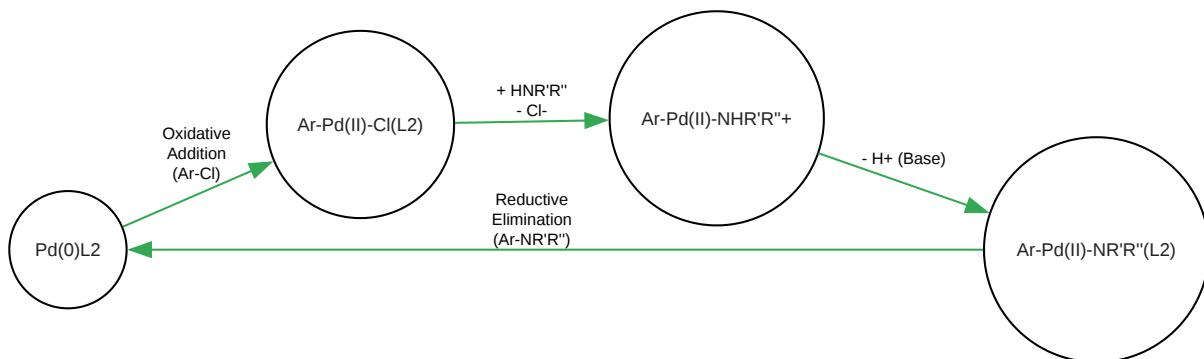
Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine-containing fragments.^[3] This is a key transformation for the synthesis of compounds targeting a vast array of receptors and enzymes.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of **3-Chloro-2-methoxypyridine**

This protocol is based on general procedures for the amination of aryl chlorides.[\[4\]](#)[\[5\]](#)


Materials:

- **3-Chloro-2-methoxypyridine** (1.0 mmol, 1 equiv.)
- Amine (1.2 mmol, 1.2 equiv.)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.015 mmol, 1.5 mol%)
- XPhos (0.03 mmol, 3 mol%)
- Cesium carbonate (Cs_2CO_3 , 2.0 mmol, 2 equiv.)
- Anhydrous, degassed toluene

Procedure:

- In a glovebox, combine **3-chloro-2-methoxypyridine**, the amine, cesium carbonate, $\text{Pd}_2(\text{dba})_3$, and XPhos in a reaction vial.
- Add anhydrous, degassed toluene (5 mL) to the vial.
- Seal the vial and remove it from the glovebox.
- Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite.
- Wash the filtrate with water and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

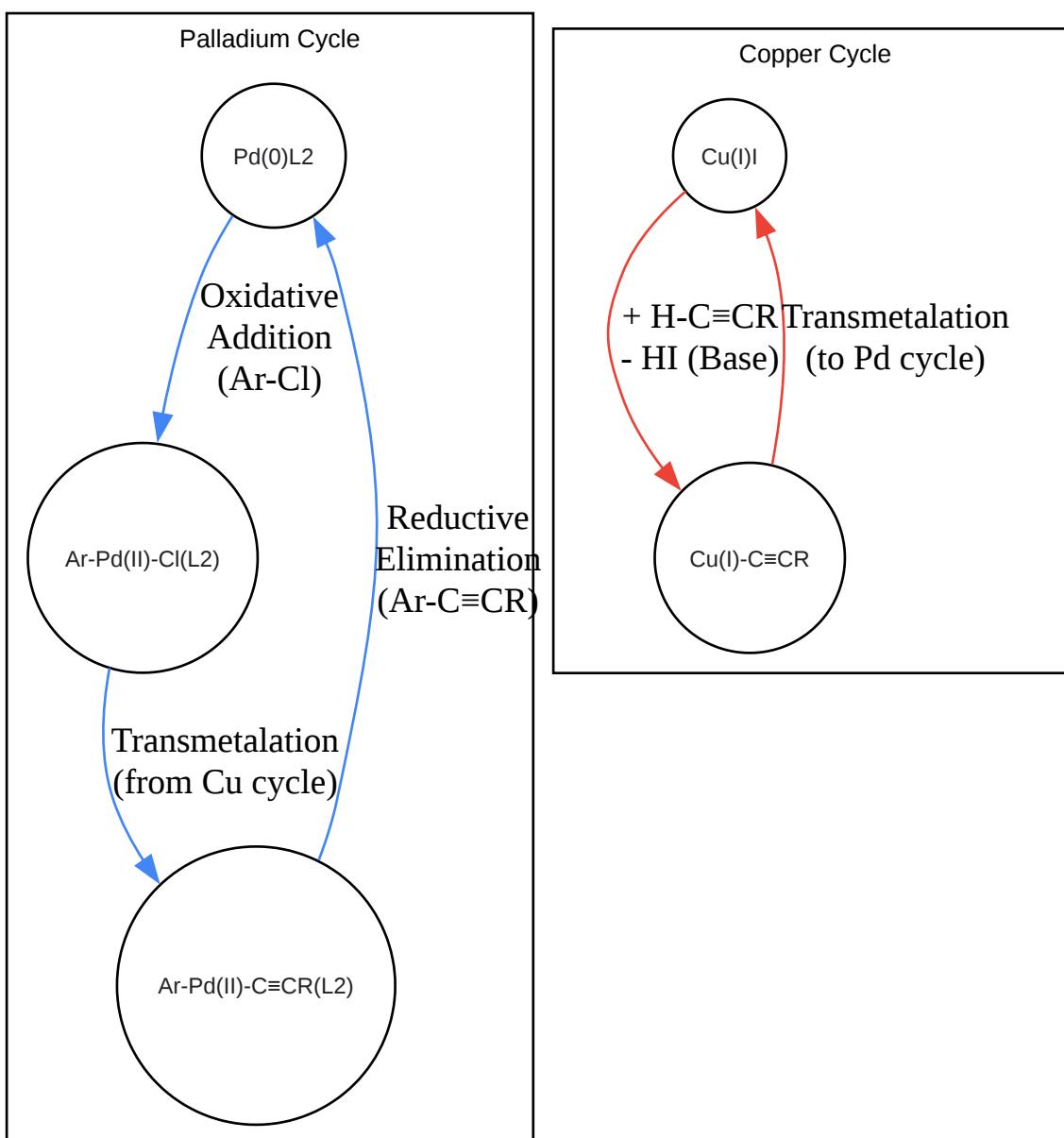
Caption: Catalytic cycle for Buchwald-Hartwig amination.

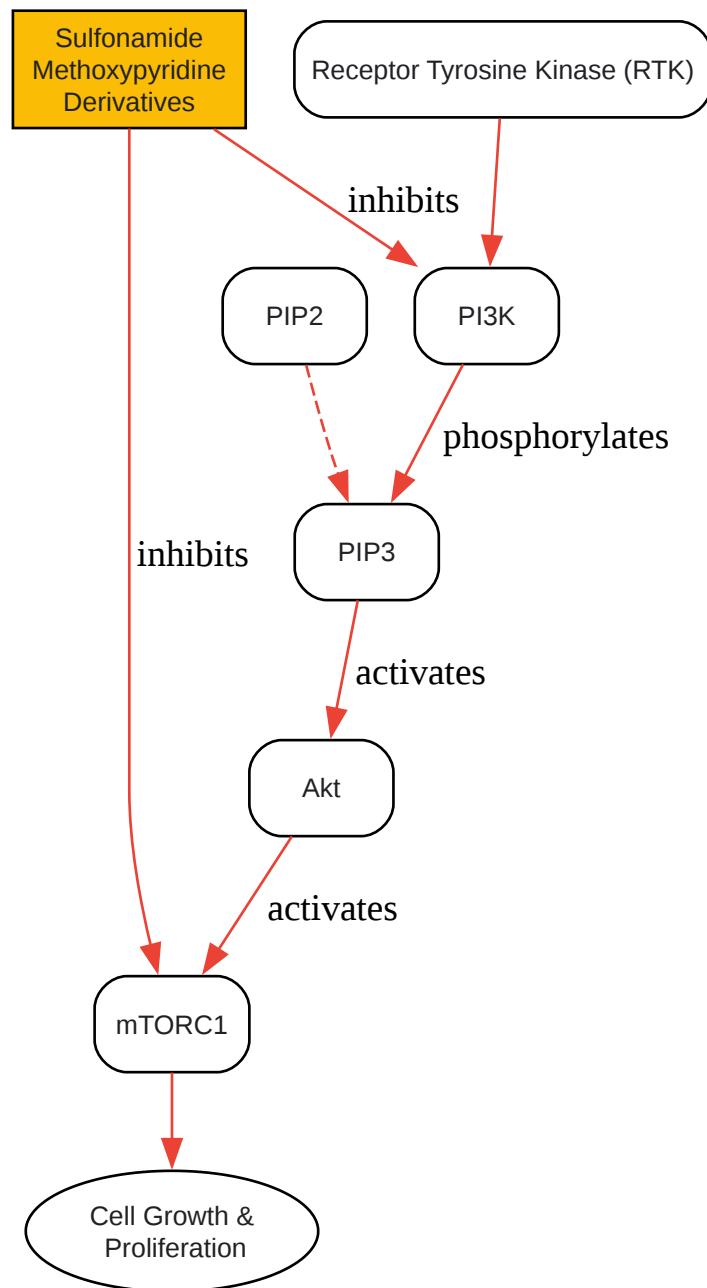
Sonogashira Coupling

The Sonogashira coupling facilitates the reaction of **3-chloro-2-methoxypyridine** with terminal alkynes to form substituted alkynylpyridines.^{[6][7]} These products can serve as key intermediates for further elaboration or as final compounds with interesting biological properties.

Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Chloro-2-methoxypyridine

This protocol is a general method for Sonogashira coupling of aryl halides.^[8]


Materials:


- **3-Chloro-2-methoxypyridine** (1.0 mmol, 1 equiv.)
- Terminal alkyne (1.2 mmol, 1.2 equiv.)

- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.03 mmol, 3 mol%)
- Copper(I) iodide (CuI , 0.06 mmol, 6 mol%)
- Triethylamine (Et_3N , 2.0 mmol, 2 equiv.)
- Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **3-chloro-2-methoxypyridine**, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .
- Add the anhydrous, degassed solvent followed by the terminal alkyne and triethylamine.
- Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute with an organic solvent and filter to remove the precipitated salts.
- Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wholesale 3-CHLORO-2-METHOXYPYRIDINE CAS:13472-84-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [3-Chloro-2-methoxypyridine: A Versatile Scaffold for Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078714#3-chloro-2-methoxypyridine-as-a-building-block-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com